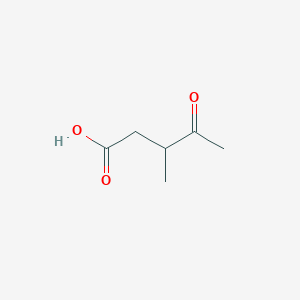

3-Methyl-4-oxopentanoic acid

Vue d'ensemble

Description

3-Methyl-4-oxopentanoic acid, also known as Pentanoic acid, 3-methyl-4-oxo-, is an organic compound with the formula C6H10O3 . It is also referred to as Levulinic acid, 3-methyl; 3-Methyllevulinic acid .

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-oxopentanoic acid is represented by the formula C6H10O3 . The IUPAC Standard InChI is InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3, (H,8,9) .Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-4-oxopentanoic acid is 130.1418 . Further physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Crystal Structure and Hydrogen Bond Interactions

A study by Hachuła et al. (2013) elucidated the crystal structure of levulinic acid, highlighting its planarity and the interactions between molecules through hydrogen bonds. These bonds form chains along specific axes, contributing to our understanding of molecular arrangements and interactions in crystalline forms (Hachuła et al., 2013).

Mass Spectrometry and Fragmentation Mechanisms

Kanawati et al. (2008) characterized 3-methyl-4-oxopentanoic acid using electrospray ionization mass spectrometry. Their work provided insights into the compound's gas-phase ion fragmentation mechanisms, elucidating pathways for CO2 ejection and other molecular changes upon collision-induced dissociation. This research is crucial for understanding the behavior of small organic molecules in mass spectrometry, aiding in the identification and analysis of various compounds (Kanawati et al., 2008).

Atmospheric Chemistry and SOA Tracers

The role of levulinic acid derivatives in atmospheric chemistry was investigated by Al-Naiema and Stone (2017). They studied the products of secondary organic aerosol (SOA) from aromatic volatile organic compounds, including 3-methyl-4-oxopentanoic acid derivatives. This research highlighted the potential of these compounds as tracers for anthropogenic SOA, contributing to our understanding of atmospheric pollution and its sources (Al-Naiema & Stone, 2017).

Synthesis of Derivatives

Yuan (2006) reported on the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid. This work is significant for the development of new synthetic routes and the production of valuable chemical intermediates derived from levulinic acid (Yuan, 2006).

Extraction and Equilibrium Studies

Kumar et al. (2015) explored the reactive extraction of 4-oxopentanoic acid using N,N-dioctyloctan-1-amine in various diluents. Their equilibrium study sheds light on the efficiency of acid recovery from aqueous solutions, presenting valuable data for the separation processes in chemical engineering (Kumar et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWUVRBASXMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289185 | |

| Record name | 3-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxopentanoic acid | |

CAS RN |

6628-79-1 | |

| Record name | 6628-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Methyllevulinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)